
2-(2-Hydroxyphenyl)isonicotinic acid
描述
2-(2-Hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is a derivative of pyridine with a carboxylic acid substituent .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid involves a series of chemical reactions. One method involves the condensation of equimolar 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide in MeOH or EtOH . Another method involves the excited-state intramolecular proton transfer in 2-(2’-Hydroxyphenyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyphenyl)isonicotinic acid is characterized by a pyridine ring with a carboxylic acid substituent . The compounds crystallize in different space groups with unique unit cell dimensions .Chemical Reactions Analysis
The chemical reactions of 2-(2-Hydroxyphenyl)isonicotinic acid involve a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer that deactivates through a nonradiative pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Hydroxyphenyl)isonicotinic acid include a predicted boiling point of 516.4±40.0 °C, a predicted density of 1.354±0.06 g/cm3, and a predicted pKa of 1.83±0.10 .科学研究应用
Solubility Analysis
The solubility of isonicotinic acid, which is a component of 2-(2-Hydroxyphenyl)isonicotinic acid, has been determined in various solvents . This information is crucial for predicting partition coefficients and further solubility in a host of organic solvents . It also helps predict other physicochemical properties .
Organic Ligand
Isonicotinic acid serves as an organic ligand for the preparation of copper (I) halide coordination polymer . This is achieved through a hydrothermal method .
Synthesis of Pyranopyrazoles
Isonicotinic acid is used as an organocatalyst in the one-pot four-component condensation reaction to synthesize pyranopyrazoles-based heterocyclic compounds .
Antimalarial Activity
Isonicotinic acid is used as a starting material for the synthesis of cation-dimers with potent antimalarial activity .
Photosensitizers in Photocatalytic Hydrogen Evolution
Bis-(hydroxyphenyl)bipyridine-based ruthenium complexes with isonicotinic acid have been synthesized and employed for the first time as photosensitizers in photocatalytic hydrogen evolution .
Derivatives of Isonicotinic Acid
Isonicotinic acids is a term loosely used for derivatives of isonicotinic acid. Hydrazide derivatives include isoniazid, iproniazid, and nialamide. Amide and ester derivatives include ethionamide and dexamethasone isonicotinate .
安全和危害
The safety data sheet for isonicotinic acid, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
未来方向
The future directions for 2-(2-Hydroxyphenyl)isonicotinic acid could involve its potential application in chemical sensing. The protonation of the pyrimidine ring by the addition of trifluoroacetic acid inhibits the excited-state intramolecular proton transfer process, causing a reversible switch on fluorescence response detectable by the naked eye. This acidochromic behavior allows 2-(2’-Hydroxyphenyl)pyrimidines to be used as solid-state acid-base vapor sensors and anticounterfeiting agents .
作用机制
Target of Action
The primary target of 2-(2-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid, is the bacterium Mycobacterium tuberculosis . This compound is highly specific and ineffective against other microorganisms . It is primarily used in the treatment of tuberculosis .
Mode of Action
2-(2-Hydroxyphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the shikimate pathway, which is linked to electron transport in photosystem I . It also influences the metabolic processes involved in the conversion of isoniazid to acetylisoniazid, isonicotinic acid, and isonicotinuric acid .
Pharmacokinetics
The pharmacokinetics of 2-(2-Hydroxyphenyl)isonicotinic acid involves its metabolism to acetylisoniazid, isonicotinic acid, and isonicotinuric acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine .
Result of Action
The molecular and cellular effects of 2-(2-Hydroxyphenyl)isonicotinic acid’s action include significant anti-mycobacterial activity . The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug-resistant tuberculosis .
属性
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-7-8(12(15)16)5-6-13-10/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKIMIQFXHTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695506 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)isonicotinic acid | |
CAS RN |
1258626-16-2 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)
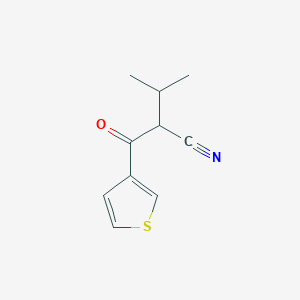

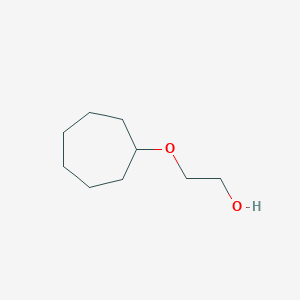



![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
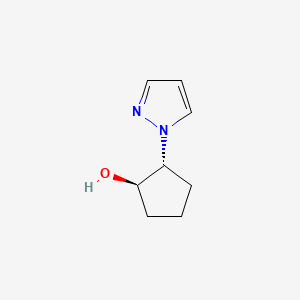
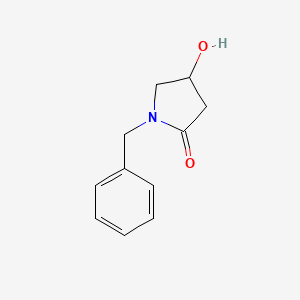

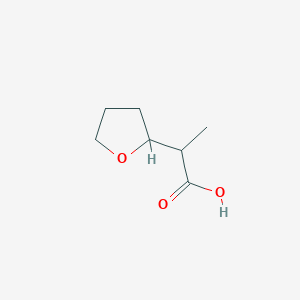

![3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3377090.png)